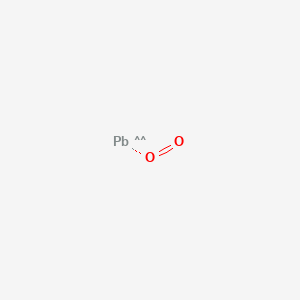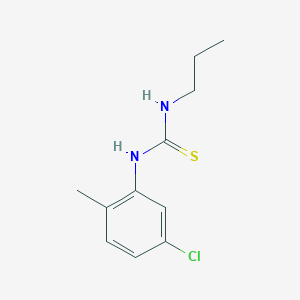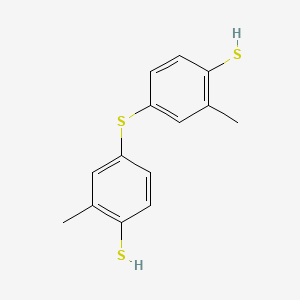
4,4'-Sulfanediylbis(2-methylbenzene-1-thiol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfanediylbis(2-methylbenzene-1-thiol): is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of two thiol groups attached to a sulfanediyl bridge, which connects two methylbenzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) typically involves the reaction of 2-methylbenzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Step 1: 2-methylbenzenethiol is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Sulfur dichloride is slowly added to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of the desired product.
Step 4: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
4,4’-Sulfinylbis(2-methylbenzene-1-thiol): Contains a sulfinyl group instead of a sulfanediyl bridge.
4,4’-Ditolyl sulfoxide: Features a sulfoxide group connecting the benzene rings.
Bis(4-methylphenyl) sulfoxide: Similar structure but with a sulfoxide group.
Uniqueness: 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) is unique due to its sulfanediyl bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
218625-67-3 |
|---|---|
Molekularformel |
C14H14S3 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
2-methyl-4-(3-methyl-4-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C14H14S3/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 |
InChI-Schlüssel |
UMRAPFOXRCGLPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)S)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
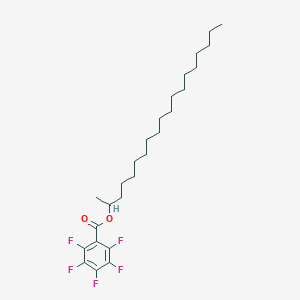

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
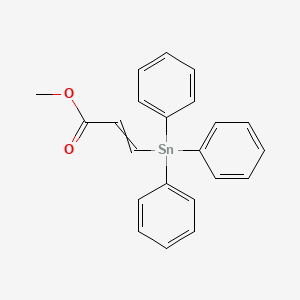
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
